molecular formula C2H5Cl2OP B585744 Ethyl-d5-phosphonic Dichloride CAS No. 1346598-24-0

Ethyl-d5-phosphonic Dichloride

Cat. No.: B585744
CAS No.: 1346598-24-0
M. Wt: 151.965
InChI Key: OWGJXSYVHQEVHS-ZBJDZAJPSA-N
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Description

Ethyl-d5-phosphonic dichloride is a deuterated organophosphorus compound with the molecular formula C2D5Cl2OP. It is a colorless liquid with a pungent odor and is known for its reactivity and toxicity. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Preparation Methods

Ethyl-d5-phosphonic dichloride can be synthesized through various methods. One common synthetic route involves the reaction of ethyl-d5 alcohol with phosphorus trichloride in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl-d5-phosphonic dichloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, alcohols, amines, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl-d5-phosphonic dichloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl-d5-phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of phosphonate esters or acids. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biological molecules, thereby modifying their activity. The specific molecular targets and pathways involved depend on the context of its use, such as in enzyme inhibition studies or chemical synthesis .

Comparison with Similar Compounds

Ethyl-d5-phosphonic dichloride can be compared with other similar compounds, such as:

    Ethylphosphonic dichloride: Similar in structure but not deuterated.

    Methylphosphonic dichloride: Has a methyl group instead of an ethyl group.

    Phenylphosphonic dichloride: Contains a phenyl group instead of an ethyl group.

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in studies involving isotopic labeling and tracing .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Ethyl-d5-phosphonic Dichloride can be achieved through the reaction of Ethyl-d5-phosphonic acid with thionyl chloride.", "Starting Materials": [ "Ethyl-d5-phosphonic acid", "Thionyl chloride" ], "Reaction": [ "Add thionyl chloride dropwise to a solution of Ethyl-d5-phosphonic acid in a dry solvent such as dichloromethane or chloroform.", "The reaction mixture should be stirred at room temperature for several hours until complete conversion is achieved.", "The solvent is then removed by evaporation under reduced pressure.", "The resulting crude product is purified by distillation or recrystallization to obtain Ethyl-d5-phosphonic Dichloride as a colorless liquid or white solid." ] }

CAS No.

1346598-24-0

Molecular Formula

C2H5Cl2OP

Molecular Weight

151.965

IUPAC Name

1,1,1,2,2-pentadeuterio-2-dichlorophosphorylethane

InChI

InChI=1S/C2H5Cl2OP/c1-2-6(3,4)5/h2H2,1H3/i1D3,2D2

InChI Key

OWGJXSYVHQEVHS-ZBJDZAJPSA-N

SMILES

CCP(=O)(Cl)Cl

Synonyms

Ethyl-d5-phosphonic Acid Dichloride;  Ethyl-d5-phosphonyl Dichloride;  Dichloro(ethyl-d5)phosphine Oxide; 

Origin of Product

United States

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